molecular formula C10H9BrN2 B567546 1-(4-Bromophenyl)-5-methyl-1H-pyrazole CAS No. 1227958-63-5

1-(4-Bromophenyl)-5-methyl-1H-pyrazole

Cat. No.: B567546
CAS No.: 1227958-63-5
M. Wt: 237.1
InChI Key: NXLMUQRZRCYGCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-5-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenyl group at the 1-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole typically involves the condensation of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with acetylacetone under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, modifying its electronic properties.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as nitrating agents, sulfonating agents, and halogenating agents under acidic conditions.

    Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, and amines under basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products Formed:

    Electrophilic Aromatic Substitution: Substituted derivatives with functional groups like nitro, sulfonyl, and halogen.

    Nucleophilic Substitution: Derivatives with azide, cyano, and amino groups.

    Oxidation and Reduction: Modified pyrazole derivatives with altered electronic properties.

Scientific Research Applications

1-(4-Bromophenyl)-5-methyl-1H-pyrazole has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl and pyrazole moieties can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

1-(4-bromophenyl)-5-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-8-6-7-12-13(8)10-4-2-9(11)3-5-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLMUQRZRCYGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697070
Record name 1-(4-Bromophenyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227958-63-5
Record name 1-(4-Bromophenyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.